1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

CAS No.: 22776-09-6

Cat. No.: VC2180931

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22776-09-6 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |

| Standard InChI | InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | VGRSZNPWUZDPCH-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC2=C(C=C1)OCCCO2 |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OCCCO2 |

Introduction

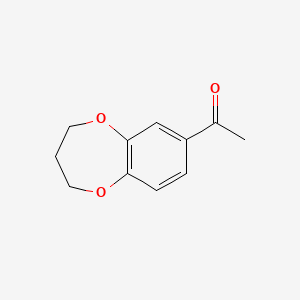

Chemical Properties and Structure

Chemical Identification

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is uniquely identified through several standardized chemical identifiers. The compound is registered with CAS number 22776-09-6, which serves as its primary identification in chemical databases and regulatory documentation. Its molecular formula is C11H12O3, indicating a composition of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.

For database searches and chemical informatics purposes, the compound can be identified using its Standard InChIKey: VGRSZNPWUZDPCH-UHFFFAOYSA-N. This identifier provides a unique, non-proprietary identifier that facilitates precise identification across chemical databases.

The compound is also indexed in the PubChem database under the identifier 2775272, enabling access to additional structural and chemical property information.

Table 1: Chemical Identification and Properties of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

| Property | Value |

|---|---|

| CAS Number | 22776-09-6 |

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |

| Standard InChI | InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3 |

| Standard InChIKey | VGRSZNPWUZDPCH-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC2=C(C=C1)OCCCO2 |

| PubChem Compound ID | 2775272 |

Structural Characteristics

The structure of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one can be represented using several notation systems, including the Simplified Molecular-Input Line-Entry System (SMILES) notation: CC(=O)C1=CC2=C(C=C1)OCCCO2.

Structurally, the compound features:

-

A benzene ring substituted at position 7 with an acetyl (ethanone) group

-

The benzene ring is fused to a seven-membered heterocyclic ring containing two oxygen atoms (the dioxepine structure)

-

The dioxepine portion is partially saturated (dihydro), indicating the presence of a CH2-CH2-CH2 segment in the seven-membered ring

Reactivity and Chemical Behavior

Functional Group Reactivity

The reactivity of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is primarily determined by the presence of the acetyl group (ethanone) attached to the benzene ring. This ketone functional group is expected to exhibit typical carbonyl reactivity, including nucleophilic addition reactions at the carbonyl carbon, keto-enol tautomerization under appropriate conditions, and alpha-carbon reactivity through enolate formation.

The ether linkages in the dioxepine ring are generally less reactive under most conditions but could potentially undergo cleavage under strongly acidic conditions or in the presence of specific nucleophiles. The aromatic ring can participate in electrophilic aromatic substitution reactions, though the existing acetyl substituent would influence the regioselectivity of such reactions through its electron-withdrawing properties.

| Reaction Type | Expected Products | Potential Conditions | Applications |

|---|---|---|---|

| α-Bromination | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Br₂, acidic or neutral conditions | Synthesis of reactive intermediates |

| Reduction | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol | NaBH₄, LiAlH₄, or catalytic hydrogenation | Alcohol synthesis |

| Wittig Reaction | Alkene derivatives | Phosphorus ylides | Carbon-carbon bond formation |

| Aldol Condensation | β-hydroxy ketones or α,β-unsaturated ketones | Base-catalyzed conditions | Carbon chain extension |

| Nucleophilic Addition | Cyanohydrins, imines, hydrazones | HCN, amines, hydrazines | Functional group interconversion |

These predicted reactivities require experimental verification but provide a theoretical framework for understanding the compound's chemical behavior and potential synthetic applications.

Related Compounds

Structural Analogs

Several structural analogs of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one have been documented in the chemical literature:

Table 3: Related Compounds with Benzodioxepin Core Structure

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Group |

|---|---|---|---|---|

| 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | C11H12O3 | 192.21 g/mol | 22776-09-6 | Ketone |

| 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | C11H11BrO3 | 271.11 g/mol | Not specified | α-Bromoketone |

| 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-thiol | C11H14O2S | 210.29 g/mol | 1038982-14-7 | Thiol |

| (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine | C11H15NO2 | 193.24 g/mol | 13657-17-5 | Amine |

The structural analog 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one represents an alpha-brominated derivative, likely synthesized for use in further chemical transformations . 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-thiol is a related compound where the oxygen of the ketone is replaced with a sulfur atom, creating a thiol functional group instead of a ketone . (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine represents an analog where the carbonyl group is replaced with an amine functionality, potentially altering its reactivity and biological properties significantly .

These structural variations demonstrate the versatility of the benzodioxepine scaffold for functionalization at the 7-position, enabling the creation of diverse chemical libraries based on this core structure.

Functional Derivatives

In addition to direct structural analogs, more complex functional derivatives incorporating the benzodioxepine structure are also documented. One example is 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one, which incorporates the benzodioxepine structure into a larger molecular framework that includes piperazine and indole moieties.

This complex derivative demonstrates how the benzodioxepine scaffold can be incorporated into larger molecular architectures, potentially for applications in medicinal chemistry and pharmaceutical development. The presence of additional functional groups such as the piperazine ring and the indole moiety introduces multiple points for potential biological interactions, suggesting possible applications in areas such as neurotransmitter modulation.

The existence of these various derivatives suggests ongoing interest in the benzodioxepine scaffold for chemical research and potential pharmaceutical applications, with the acetyl derivative serving as an important building block for more complex structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume